molecular formula C17H14N2O5S B2638842 Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate CAS No. 921054-23-1

Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate

Cat. No.: B2638842
CAS No.: 921054-23-1
M. Wt: 358.37
InChI Key: CFEMWIXEOOQRGB-UHFFFAOYSA-N
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Description

Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a pyrrolidinone moiety

Preparation Methods

The synthesis of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-3-carboxylate core, followed by the introduction of the benzamido group through an amide coupling reaction. The final step involves the incorporation of the pyrrolidinone moiety. Reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reactions are typically carried out in solvents like dichloromethane or DMF .

Chemical Reactions Analysis

Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzamido and pyrrolidinone moieties may play a role in binding to these targets, while the thiophene ring could be involved in electronic interactions .

Comparison with Similar Compounds

Methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-24-17(23)12-8-9-25-16(12)18-15(22)10-2-4-11(5-3-10)19-13(20)6-7-14(19)21/h2-5,8-9H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEMWIXEOOQRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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